GSK591 has emerged as a valuable tool compound in preclinical research to investigate the biological roles of PRMT5 and explore its therapeutic potential in various disease models. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including lung cancer [, , ], colorectal cancer [, ], glioblastoma [, , , ], neuroblastoma [], and acute myeloid leukemia [].
A detailed synthesis process for GSK591 is described in the paper "Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666." [] The synthesis involves multiple steps and utilizes structure and property-guided design strategies to optimize the initial hit compound for improved potency and pharmacokinetic properties.
While the specific chemical reactions of GSK591 itself have not been extensively investigated in the provided papers, its primary mode of action involves binding to the active site of PRMT5 and inhibiting its enzymatic activity. This inhibition disrupts the methylation of target proteins, ultimately impacting downstream signaling pathways and cellular processes. [, , , , , , , , , , , , ]
GSK591 exerts its biological effects by selectively inhibiting the enzymatic activity of PRMT5. [, , , , , , , , , , , , ] It binds to the active site of PRMT5, preventing the binding of its substrates and subsequent transfer of methyl groups. By inhibiting PRMT5, GSK591 disrupts the symmetric dimethylation of arginine residues on histone and non-histone proteins. This disruption has downstream consequences on various cellular processes, including gene expression, cell cycle progression, apoptosis, and epithelial-to-mesenchymal transition (EMT).
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: